4-Fold Higher Cellular Uptake of As3+ vs. As5+ at Equimolar Concentration Drives Differential Toxicity
In BALB/3T3 Cl A31-1-1 mouse fibroblast cells exposed to equimolar concentrations of ³µM As³⁺ (as sodium arsenite) versus As⁵⁺ (as sodium arsenate), cellular uptake of As³⁺ was 4-fold higher than As⁵⁺ [1]. This differential uptake corresponded to higher cytotoxicity for As³⁺, though when normalized to total cellular arsenic burden, no significant difference in intrinsic toxicity was observed. Morphological transformation frequency assays further demonstrated a 4:1 ratio of transforming activity for As³⁺ relative to As⁵⁺ [1]. Intracellular speciation analysis revealed that cells exposed to As⁵⁺ rapidly reduced >70% to As³⁺, while cells exposed to As³⁺ maintained 100% as the trivalent form, confirming As³⁺ as the ultimate toxic and transforming species regardless of initial exposure valence.
| Evidence Dimension | Cellular uptake at equimolar concentration |
|---|---|
| Target Compound Data | As³⁺: ~4× reference uptake |
| Comparator Or Baseline | As⁵⁺: baseline reference |
| Quantified Difference | 4-fold higher uptake (relative ratio) |
| Conditions | BALB/3T3 Cl A31-1-1 cells; 3 × 10⁻⁶ M equimolar exposure; ⁷³As radiolabeled compounds |
Why This Matters
Selection of As³⁺ standards over As⁵⁺ is essential for accurate toxicological modeling because cellular uptake and subsequent transformation potency differ by a factor of 4, meaning risk assessments based solely on total arsenic concentration will systematically underestimate hazard when As³⁺ is the predominant species.
- [1] Bertolero, F., Pozzi, G., Sabbioni, E., & Saffiotti, U. (1987). Cellular uptake and metabolic reduction of pentavalent to trivalent arsenic as determinants of cytotoxicity and morphological transformation. Carcinogenesis, 8(6), 803-808. View Source
